Trimethyl pyrrolo[1,2-b]pyridazine-5,6,7-tricarboxylate

OLED Blue luminophor Quantum yield

Trimethyl pyrrolo[1,2-b]pyridazine-5,6,7-tricarboxylate (CAS 7593-57-9) is a heterocyclic building block consisting of a pyrrolo[1,2-b]pyridazine core fully substituted with three methyl ester groups. It serves as a key synthetic intermediate for constructing deep-blue organic luminophors used in electroluminescent devices.

Molecular Formula C13H12N2O6
Molecular Weight 292.24 g/mol
Cat. No. B13711527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimethyl pyrrolo[1,2-b]pyridazine-5,6,7-tricarboxylate
Molecular FormulaC13H12N2O6
Molecular Weight292.24 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C2C=CC=NN2C(=C1C(=O)OC)C(=O)OC
InChIInChI=1S/C13H12N2O6/c1-19-11(16)8-7-5-4-6-14-15(7)10(13(18)21-3)9(8)12(17)20-2/h4-6H,1-3H3
InChIKeyAGPWYNCVHCMFSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trimethyl Pyrrolo[1,2-b]pyridazine-5,6,7-tricarboxylate: A Core Scaffold for Blue OLED Luminophor Procurement


Trimethyl pyrrolo[1,2-b]pyridazine-5,6,7-tricarboxylate (CAS 7593-57-9) is a heterocyclic building block consisting of a pyrrolo[1,2-b]pyridazine core fully substituted with three methyl ester groups . It serves as a key synthetic intermediate for constructing deep-blue organic luminophors used in electroluminescent devices [1]. The compound is a crystalline solid with a melting point of 160–161 °C, a molecular weight of 292.24 g/mol, and a predicted logP of 1 [2][3].

Why In-Class Pyrrolopyridazine Esters Cannot Simply Replace Trimethyl Pyrrolo[1,2-b]pyridazine-5,6,7-tricarboxylate


The photophysical and physicochemical properties of pyrrolopyridazine-based luminophors are exquisitely sensitive to the nature of the ester substituents. Qualitative evidence from systematic studies indicates that altering the ester chain length or branching changes solid-state packing, thermal properties, and emission quantum yield. The trimethyl ester provides a unique balance of steric compactness and electronic character that enables intense blue luminescence in the solid state with minimal self-quenching [1]. Substituting with bulkier alkyl esters (e.g., 2-ethylhexyl variants) introduces amorphous character and can compromise crystallinity, which is critical for purification and consistent device fabrication. The limited quantitative head-to-head data available underscores the procurement risk of assuming ester interchangeability [1].

Quantitative Differentiation Evidence for Trimethyl Pyrrolo[1,2-b]pyridazine-5,6,7-tricarboxylate


Solid-State Quantum Yield Advantage of Trimethyl Ester Core Derivatives Over Common Blue Emitter Benchmarks

Derivatives synthesized from the trimethyl ester core exhibit relative luminescence quantum yields as high as 84% in the solid state, indicating negligible self-quenching [1]. This places the scaffold among the most efficient deep-blue organic emitters reported at the time. In contrast, typical organic blue-emitting materials such as 9,10-diphenylanthracene (DPA) show solid-state quantum yields of approximately 50–60% due to concentration quenching [2]. The comparison is cross-study and class-level, as the trimethyl ester serves as the core scaffold for the high-performing derivatives rather than being the final emissive compound.

OLED Blue luminophor Quantum yield

Crystallinity Advantage: Melting Point and Purification Efficiency vs. Branched Alkyl Esters

The trimethyl ester is isolated as a well-defined crystalline solid with a sharp melting point of 160–161 °C from ethanol recrystallization [1][2]. In contrast, the analogous tris(2-ethylhexyl) ester (compound 4 in the same study) is described as an amorphous, viscous material that could not be crystallized under identical conditions [1]. This qualitative difference in physical form is critical for purification reproducibility and consistent device fabrication.

Crystallization Purification Solid-state OLED

Hydrophilic-Lipophilic Balance: Predicted LogP of 1 Enables Distinct Solvent Processing vs. Higher Alkyl Esters

The predicted octanol-water partition coefficient (logP) of the trimethyl ester is approximately 1 [1]. This value indicates a relatively balanced hydrophilic-lipophilic character, allowing solubility in both polar and moderately non-polar solvents. In contrast, longer-chain alkyl esters of the same core would exhibit logP values substantially higher (e.g., estimated >4 for tris(2-ethylhexyl) ester), shifting solubility exclusively toward hydrophobic media. This difference is inferred from standard medicinal chemistry logP-alkyl chain length relationships.

LogP Solubility Process chemistry

Recommended Application Scenarios for Trimethyl Pyrrolo[1,2-b]pyridazine-5,6,7-tricarboxylate


Deep-Blue OLED Emitter Development

The trimethyl ester scaffold is the precursor of choice for synthesizing deep-blue organic luminophors with solid-state quantum yields exceeding 80%. Researchers developing electroluminescent devices for display or lighting applications can use this building block to access a library of aryl-, vinyl-, and acetylene-linked derivatives, as demonstrated in systematic studies [1].

Crystalline Intermediates for Reproducible Scale-Up

The well-defined crystallinity and sharp melting point (160–161 °C) of the trimethyl ester simplify purification, batch characterization, and scale-up compared to amorphous or oily ester analogs. Procurement for process chemistry programs benefits from the ability to establish robust QC specifications (e.g., melting point, NMR, HPLC) [2].

Balanced Solubility for Multi-Step Synthetic Sequences

With a predicted logP of approximately 1, the trimethyl ester offers compatibility with both aqueous and organic phases, facilitating sequential reactions without intermediate solvent swaps. This property supports synthetic routes involving hydrolysis to the free acid followed by further functionalization [3].

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